2-chloro-2-(3-phenoxyphenyl)acetonitrile
Description
2-Chloro-2-(3-phenoxyphenyl)acetonitrile is a nitrile derivative featuring a chlorinated carbon adjacent to a phenoxyphenyl substituent. Its molecular structure combines a polar nitrile group with a bulky aromatic system, making it a versatile intermediate in organic synthesis. Key structural attributes include:
- Molecular formula: Likely $ C{14}H{10}ClNO $ (inferred from similar compounds).
- Functional groups: Chlorine atom, nitrile group, and phenoxyphenyl moiety.
- Synthetic utility: Potential precursor for pharmaceuticals or agrochemicals due to its reactive nitrile and chloro groups.
Properties
CAS No. |
39590-26-6 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-2-(3-phenoxyphenyl)acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), DMF or DMSO as solvents, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether as solvent, room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetonitriles.
Reduction: Formation of primary amines.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
2-chloro-2-(3-phenoxyphenyl)acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenoxy group may also contribute to its binding affinity and specificity towards certain receptors or enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetonitrile Derivatives
Key Observations :
- Electron-withdrawing groups: The trifluoromethyl group in enhances electrophilicity compared to the phenoxyphenyl group in the target compound.
- Aromatic systems: Pyridazine () and pyridine () rings introduce heterocyclic reactivity, while phenoxyphenyl () provides steric bulk and lipophilicity.
- Polarity: The methoxy group in increases solubility in polar solvents, contrasting with the hydrophobic phenoxyphenyl group.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
